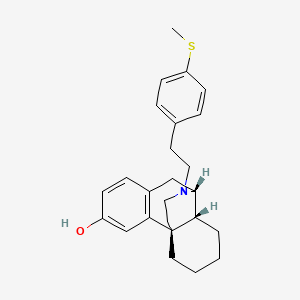
(-)-17-(p-Methylthio)phenethylmorphinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is a synthetic compound belonging to the morphinan class of chemicals. These compounds are known for their complex structures and diverse pharmacological activities. The compound’s unique structure includes a phenethyl group substituted with a methylthio group, which may contribute to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” typically involves multiple steps, including the formation of the morphinan core and subsequent functionalization with the phenethyl and methylthio groups. Common synthetic routes may include:
Formation of the Morphinan Core: This step often involves cyclization reactions using precursors such as benzylisoquinoline derivatives.
Functionalization: Introduction of the phenethyl group and methylthio substitution can be achieved through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl and methylthio groups may play a role in binding affinity and selectivity. Pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morphinan derivatives, such as:
Morphine: A well-known analgesic with a similar core structure.
Codeine: Another analgesic with a methyl ether group.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is unique due to its specific substitutions, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Propriétés
Numéro CAS |
63868-02-0 |
|---|---|
Formule moléculaire |
C25H31NOS |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-[2-(4-methylsulfanylphenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C25H31NOS/c1-28-21-9-5-18(6-10-21)11-14-26-15-13-25-12-3-2-4-22(25)24(26)16-19-7-8-20(27)17-23(19)25/h5-10,17,22,24,27H,2-4,11-16H2,1H3/t22-,24+,25+/m0/s1 |
Clé InChI |
ZDGVLDKCQRCCKI-ICDZXHCJSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
SMILES canonique |
CSC1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


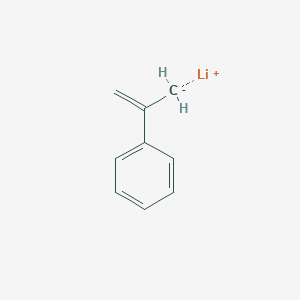

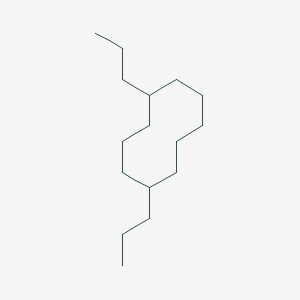
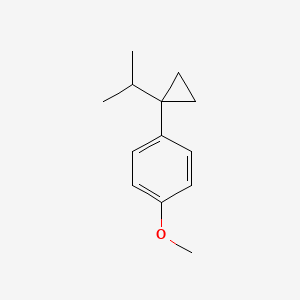


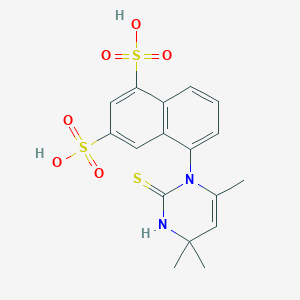
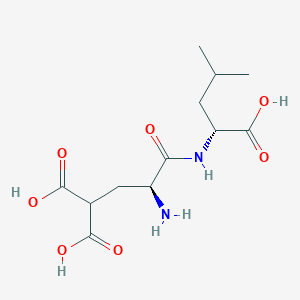
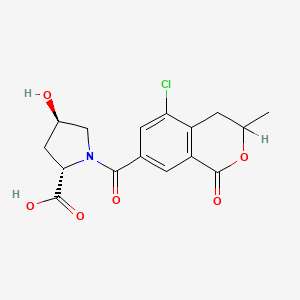
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)

![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)
